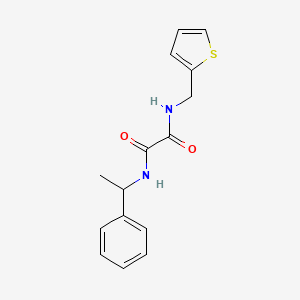

N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide

Description

Properties

IUPAC Name |

N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11(12-6-3-2-4-7-12)17-15(19)14(18)16-10-13-8-5-9-20-13/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDVRRSWFGRISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330799 | |

| Record name | N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

498535-47-0 | |

| Record name | N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the starting materials, which include 1-phenylethylamine and thiophen-2-ylmethylamine.

Formation of Oxamide: The oxamide core is formed by reacting the amines with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide.

Industrial Production Methods

In an industrial setting, the production of N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

Substitution: The phenylethyl and thiophen-2-ylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced oxamide derivatives.

Substitution: Various substituted oxamides with different functional groups.

Scientific Research Applications

Synthesis of N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide

The synthesis typically involves the reaction of phenethylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The general steps are as follows:

- Formation of Intermediate : Phenethylamine reacts with oxalyl chloride to form an intermediate.

- Final Product Formation : The intermediate then reacts with thiophen-2-ylmethylamine to yield this compound.

This reaction is conducted under controlled conditions to optimize yield and purity.

Scientific Research Applications

The compound exhibits several significant applications across various scientific domains:

Chemistry

- Intermediate in Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules, enabling the development of novel compounds with tailored properties.

Biology

- Biological Activity Studies : Researchers investigate its interactions with biomolecules to understand its potential biological activities. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic properties, including:

- Antimicrobial Activity : Potential to inhibit bacterial growth by interfering with bacterial enzymes.

- Anticancer Activity : Possible modulation of cell signaling pathways relevant to cancer progression.

Industry

- Material Development : Utilized in developing new materials and chemical processes, particularly in polymer chemistry and drug formulation.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through modulation of apoptosis-related proteins. This highlights its potential utility in cancer therapeutics.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Intermediate for complex synthesis | Facilitates creation of novel compounds |

| Biology | Interaction studies | Potential antimicrobial and anticancer activity |

| Medicine | Therapeutic exploration | Inhibits bacterial enzymes; induces apoptosis in cancer cells |

| Industry | Material development | Enhances properties of polymers and formulations |

Mechanism of Action

The mechanism of action of N’-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxamide and Analogous Compounds

- Chirality : The 1-phenylethyl group introduces a chiral center, analogous to enantiomeric N-(1-phenylethyl)-amides, which form racemates with distinct biological activities (e.g., analgesic effects) .

- Thiophene vs. Aromatic Substituents : The thiophen-2-ylmethyl group enhances π-π stacking and sulfur-mediated interactions, contrasting with nitro- or ethoxy-substituted analogs .

- Oxamide vs. Acetamide : The oxamide core (CONH)₂ enables stronger hydrogen bonding compared to acetamides, favoring coordination chemistry applications .

Physicochemical Properties and Spectral Data

- Molecular Weight: The target compound (288.07 g/mol) is heavier than isocyano-acetamides (202–230 g/mol) due to the oxamide core and aromatic substituents .

- Melting Points : Oxamides generally exhibit higher melting points than carboxamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide melts at 397 K) due to stronger intermolecular hydrogen bonding .

- Spectral Data: NMR of 2-isocyano-N-(1-phenylethyl)acetamide (δ 7.3–7.4 ppm for aromatic protons) contrasts with expected shifts for the target compound’s thiophene protons (δ 6.8–7.2 ppm) and oxamide NH signals (δ 8.0–9.0 ppm).

Biological Activity

N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that includes a phenylethyl group and a thiophen-2-ylmethyl moiety, which may contribute to its biological properties. The general formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- IDO Inhibition : By blocking IDO activity, the compound may prevent the catabolism of tryptophan, leading to enhanced T-cell responses against tumors .

- Interaction with Biological Targets : The thiophene ring may facilitate interactions with various biological targets due to its electron-rich nature.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| IDO Inhibition | Modulates immune response | |

| Antimicrobial Activity | Potential effects against bacteria | |

| Cytotoxicity | Evaluated in cancer cell lines |

Table 2: Case Studies

| Study Reference | Findings | |

|---|---|---|

| Study A (2020) | Significant IDO inhibition observed | Promising for cancer therapy |

| Study B (2021) | Moderate antimicrobial activity | Further investigation needed |

Case Studies

Study A (2020) : This study focused on the compound's ability to inhibit IDO in vitro. Results showed a significant reduction in IDO activity compared to control groups, suggesting potential use in cancer immunotherapy.

Study B (2021) : An investigation into the antimicrobial properties revealed moderate activity against certain bacterial strains. However, further studies are required to elucidate the full spectrum of antimicrobial efficacy.

Research Findings

Recent advancements in synthetic methodologies have enabled the production of this compound in higher yields, facilitating more extensive biological testing. The compound's pharmacokinetics and toxicity profiles are currently being evaluated to assess its viability as a therapeutic agent.

Q & A

Basic: What are the key considerations in designing a multi-step synthesis protocol for N'-(1-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide?

Answer:

A robust synthesis protocol requires:

- Intermediate Design : Use thiophen-2-ylmethylamine and 1-phenylethylamine as precursors, coupling via oxalic acid derivatives (e.g., oxalyl chloride) to form the oxalamide core .

- Reaction Optimization : Control temperature (e.g., 0–25°C for amide bond formation) and solvent polarity (DMF or dichloromethane) to minimize side reactions like hydrolysis .

- Purification : Employ column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced: How can researchers address discrepancies in NMR data when characterizing this compound?

Answer:

Discrepancies may arise from:

- Tautomerism : The oxalamide group can exhibit keto-enol tautomerism, altering proton environments. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Impurities : Trace solvents (e.g., DMF) or unreacted amines may appear as minor peaks. Compare with DEPT-135 or spiking experiments .

- Dynamic Effects : Rotational barriers in the N-aryl bonds can broaden signals. Collect data at higher temperatures (e.g., 50°C) .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–7.5 ppm for thiophene/phenyl) and oxalamide carbonyls (δ 160–165 ppm) .

- IR Spectroscopy : Validate amide bonds (C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calc. for C₁₅H₁₇N₂O₂S: 295.1) .

Advanced: What strategies are effective in resolving stereochemical ambiguities during the synthesis of this compound?

Answer:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers, especially if the 1-phenylethyl group introduces chirality .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. The oxalamide moiety often forms planar hydrogen-bonded dimers, aiding crystallization .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TDDFT) for chiral centers .

Basic: What are the common side reactions encountered during the formation of the oxalamide linkage in this compound?

Answer:

- Hydrolysis : Oxalyl chloride intermediates may hydrolyze to oxalic acid. Use anhydrous conditions and molecular sieves .

- Incomplete Coupling : Residual amines can form by-products. Monitor reaction completion via ninhydrin tests .

- Racemization : Chiral 1-phenylethylamine may racemize under basic conditions. Use milder bases (e.g., DIPEA) and lower temperatures .

Advanced: How does the presence of thiophene and phenyl groups influence the compound's interaction with biological targets?

Answer:

- Thiophene : The sulfur atom enhances π-stacking with aromatic residues (e.g., tyrosine in enzymes) and modulates electron density for redox interactions .

- Phenyl Group : Hydrophobic interactions with protein pockets (e.g., ATP-binding sites) improve binding affinity. Substituents (e.g., electron-withdrawing groups) can fine-tune activity .

- Oxalamide Core : Acts as a hydrogen-bond donor/acceptor, mimicking peptide bonds in enzyme substrates. Docking studies (e.g., AutoDock Vina) predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.